molecular formula C13H17BrN2O B6615364 N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide CAS No. 60465-17-0

N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide

Cat. No.: B6615364
CAS No.: 60465-17-0
M. Wt: 297.19 g/mol
InChI Key: JMZOTLMRBGADBN-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with a methyl group and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide typically involves the reaction of 3-bromobenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-Bromobenzoyl chloride} + \text{4-Methylpiperidine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide: Known for its unique substitution pattern and potential biological activities.

    This compound analogs: Compounds with similar structures but different substituents on the piperidine ring or phenyl group.

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its bromophenyl group and piperidine ring make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-bromophenyl)-4-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-10-5-7-16(8-6-10)13(17)15-12-4-2-3-11(14)9-12/h2-4,9-10H,5-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZOTLMRBGADBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226364
Record name N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60465-17-0
Record name N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60465-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Bromophenyl)-4-methyl-1-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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